molecular formula C13H21NO3 B11722730 1-(1-Boc-piperidin-4-ylidene)-2-propanone

1-(1-Boc-piperidin-4-ylidene)-2-propanone

Cat. No.: B11722730
M. Wt: 239.31 g/mol
InChI Key: DVXZTYVDRMTHSV-UHFFFAOYSA-N
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Description

1-(1-Boc-piperidin-4-ylidene)-2-propanone is a chemical compound with the molecular formula C12H19NO4This compound is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-(1-Boc-piperidin-4-ylidene)-2-propanone typically involves the reaction of piperidine with tert-butyl chloroformate to form the Boc-protected piperidine intermediate. This intermediate is then reacted with acetic acid to yield the final product . The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

1-(1-Boc-piperidin-4-ylidene)-2-propanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

1-(1-Boc-piperidin-4-ylidene)-2-propanone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Boc-piperidin-4-ylidene)-2-propanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(1-Boc-piperidin-4-ylidene)-2-propanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure and reactivity, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 4-(2-oxopropylidene)piperidine-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h9H,5-8H2,1-4H3

InChI Key

DVXZTYVDRMTHSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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